Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: is a compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and have been widely studied in drug molecules . The imidazo[1,2-b]pyridazine scaffold provides a variety of bioactive molecules and is an important heterocyclic nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine derivatives, including Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, involves several steps. One common method involves the use of Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines . Another approach involves regioselective metalations at specific positions using bases such as TMP2Zn·MgCl2·2LiCl, followed by subsequent functionalizations .
Industrial Production Methods: Industrial production methods for these compounds often involve large-scale synthesis techniques, optimizing reaction conditions to achieve high yields and purity. The use of advanced organic synthesis technology has facilitated the development of efficient and scalable production methods .
Chemical Reactions Analysis
Types of Reactions: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include Grignard reagents, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and bases such as TMP2Zn·MgCl2·2LiCl . Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products: The major products formed from these reactions are various polysubstituted derivatives of the imidazo[1,2-b]pyridazine scaffold. These derivatives exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects . The molecular targets and pathways involved vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound shares a similar scaffold and exhibits comparable biological activities.
6-chloroimidazo[1,2-b]pyridazine hydrochloride:
Uniqueness: Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific lithium ion incorporation, which may enhance its biological activity and stability compared to other derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H3ClLiN3O2 |
---|---|
Molecular Weight |
203.5 g/mol |
IUPAC Name |
lithium;6-chloroimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H4ClN3O2.Li/c8-5-1-2-6-9-3-4(7(12)13)11(6)10-5;/h1-3H,(H,12,13);/q;+1/p-1 |
InChI Key |
LTSKCSYHAYBNHY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=NN2C1=NC=C2C(=O)[O-])Cl |
Origin of Product |
United States |
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